molecular formula C8H13Cl2N3O B3113766 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride CAS No. 1982213-80-8

3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride

Cat. No.: B3113766
CAS No.: 1982213-80-8
M. Wt: 238.11
InChI Key: JZLXTXQGGXXTOX-UHFFFAOYSA-N
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Description

3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride is a chemical compound with the molecular formula C8H11N3O·2HCl. It is known for its unique structure, which includes a pyrimidoazepine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects in various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]azepine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied properties.

    Hexahydroazepine derivatives: These compounds have a similar hexahydroazepine ring but differ in other structural aspects.

Uniqueness

3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride is unique due to its specific combination of a pyrimidoazepine core and dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c12-8-6-1-3-9-4-2-7(6)10-5-11-8;;/h5,9H,1-4H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLXTXQGGXXTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=O)NC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride
Reactant of Route 2
3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride
Reactant of Route 3
3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride
Reactant of Route 6
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3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride

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